6-Methoxybenzo[c]isoxazol-3-amine
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Overview
Description
6-Methoxybenzo[c]isoxazol-3-amine is a heterocyclic compound with the molecular formula C₈H₈N₂O₂. It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The compound features a methoxy group attached to the benzene ring and an amine group on the isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[c]isoxazol-3-amine typically involves the condensation of isoxazol-3-amine with methoxy-substituted benzaldehyde under specific conditions. One common method is the ball-milling technique, which involves grinding the reactants together without a solvent . This method is considered environmentally friendly and efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar condensation techniques. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[c]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
6-Methoxybenzo[c]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[c]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Isoxazol-3-amine: A closely related compound with similar chemical properties.
Thiazol-2-amine: Another heterocyclic amine with different biological activities.
Benzo[d]thiazol-2-amine: Shares structural similarities but has distinct applications.
Uniqueness
6-Methoxybenzo[c]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)10-12-8(6)9/h2-4H,9H2,1H3 |
InChI Key |
JWLGAJZQPXJRBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NOC(=C2C=C1)N |
Origin of Product |
United States |
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